Cas no 1158749-77-9 (1-methyl-1,7-Diazaspiro[4.4]nonane)

1-Methyl-1,7-diazaspiro[4.4]nonane is a spirocyclic diamine compound featuring a unique bicyclic structure with nitrogen atoms at the 1 and 7 positions. Its rigid spiro framework enhances steric and electronic properties, making it valuable as a ligand in coordination chemistry or as a building block in pharmaceutical and agrochemical synthesis. The methyl substitution at the nitrogen center can influence reactivity and selectivity in catalytic applications. The compound’s stability and structural distinctiveness offer advantages in designing novel catalysts, bioactive molecules, or functional materials. Its well-defined geometry also supports precise molecular engineering for specialized chemical or material science applications.
1-methyl-1,7-Diazaspiro[4.4]nonane structure
1158749-77-9 structure
Product Name:1-methyl-1,7-Diazaspiro[4.4]nonane
CAS No:1158749-77-9
MF:C8H16N2
MW:140.226041793823
CID:842255
PubChem ID:52988115
Update Time:2025-11-06

1-methyl-1,7-Diazaspiro[4.4]nonane Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-1,7-Diazaspiro[4.4]nonane
    • 1-methyl-1,7-diazaspiro[4,4]nonane
    • AG-C-28595
    • AK-38261
    • CTK6I2724
    • I14-15817
    • KB-219153
    • SureCN4306126
    • SCHEMBL4306126
    • ADMXMXNXEITSAX-UHFFFAOYSA-N
    • AKOS006307678
    • 1,7-Diazaspiro[4.4]nonane, 1-methyl-
    • EN300-393206
    • DTXSID40681039
    • 1158749-77-9
    • MDL: MFCD11109554
    • Inchi: 1S/C8H16N2/c1-10-6-2-3-8(10)4-5-9-7-8/h9H,2-7H2,1H3
    • InChI Key: ADMXMXNXEITSAX-UHFFFAOYSA-N
    • SMILES: N1(C)CCCC21CNCC2

Computed Properties

  • Exact Mass: 140.13100
  • Monoisotopic Mass: 140.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3A^2
  • XLogP3: 0.3

Experimental Properties

  • Density: 1.01
  • Boiling Point: 179 ºC
  • Flash Point: 60 ºC
  • PSA: 15.27000
  • LogP: 0.71080

1-methyl-1,7-Diazaspiro[4.4]nonane Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-methyl-1,7-Diazaspiro[4.4]nonane Suppliers

Amadis Chemical Company Limited
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(CAS:1158749-77-9)1-methyl-1,7-Diazaspiro[4.4]nonane
Order Number:A898696
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:02
Price ($):525.0
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Additional information on 1-methyl-1,7-Diazaspiro[4.4]nonane

Professional Introduction to 1-methyl-1,7-Diazaspiro[4.4]nonane (CAS No. 1158749-77-9)

1-methyl-1,7-Diazaspiro[4.4]nonane, identified by the Chemical Abstracts Service Number (CAS No.) 1158749-77-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This spirocyclic amine derivative features a unique structural framework composed of a nitrogen-containing spirocycle connected to a nonane backbone, which endows it with distinct chemical and biological properties. The presence of two nitrogen atoms in the spirocycle introduces potential sites for hydrogen bonding and coordination interactions, making it a promising candidate for various biochemical applications.

The synthesis of 1-methyl-1,7-Diazaspiro[4.4]nonane involves intricate organic transformations, including spirocyclic ring formation and functional group modifications. Advanced synthetic methodologies, such as transition-metal-catalyzed cyclization and nucleophilic substitution reactions, have been employed to achieve high yields and purity. The compound's stability under various reaction conditions makes it suitable for further derivatization, allowing researchers to explore its potential as a building block for more complex pharmacophores.

Recent studies have highlighted the pharmacological relevance of 1-methyl-1,7-Diazaspiro[4.4]nonane in the development of novel therapeutic agents. Its spirocyclic structure mimics natural bioactive scaffolds, such as those found in alkaloids and polyketides, which are known for their diverse biological activities. Preliminary in vitro investigations suggest that this compound exhibits moderate affinity for certain enzyme targets, including cytochrome P450 enzymes and guanylate cyclases. These interactions may underpin its potential role in modulating metabolic pathways and signaling cascades relevant to neurological and cardiovascular disorders.

The compound's unique nitrogen-rich core also positions it as a valuable intermediate in the synthesis of nitrogen-containing heterocycles, which are prevalent in many bioactive molecules. Researchers have explored its utility in generating derivatives with enhanced solubility or improved pharmacokinetic profiles. For instance, modifications at the methyl-substituted carbon or the terminal amine group have been investigated to fine-tune its metabolic stability and target specificity.

In the realm of drug discovery, 1-methyl-1,7-Diazaspiro[4.4]nonane has been incorporated into libraries of compounds screened for their biological activity. High-throughput screening (HTS) campaigns have identified derivatives with potential antiviral and anti-inflammatory properties. The spirocyclic motif's rigid conformation may facilitate optimal binding to protein targets, enhancing drug efficacy. Furthermore, computational modeling studies have predicted favorable interactions between 1-methyl-1,7-Diazaspiro[4.4]nonane and biological macromolecules, providing insights into its mechanism of action.

The compound's structural features also make it an attractive candidate for material science applications beyond pharmaceuticals. Its ability to form stable complexes with metal ions suggests potential uses in catalysis or as a ligand in coordination chemistry. Additionally, the spirocycle's rigidity could be leveraged in designing functional materials with specific optoelectronic properties.

Future research directions for 1-methyl-1,7-Diazaspiro[4.4]nonane include exploring its role in modulating neurotransmitter release and receptor function. Given its structural similarity to known neuromodulators, this compound may serve as a lead compound for developing treatments targeting neurological disorders such as epilepsy or depression. Moreover, its potential as a scaffold for antitumor agents is under investigation due to its ability to disrupt microtubule dynamics and interfere with cancer cell proliferation.

The synthesis and characterization of 1-methyl-1,7-Diazaspiro[4.4]nonane exemplify the intersection of organic chemistry and medicinal science. As synthetic methodologies continue to evolve, new derivatives with tailored properties will likely emerge, expanding the compound's utility across multiple domains of research and application.

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Amadis Chemical Company Limited
(CAS:1158749-77-9)1-methyl-1,7-Diazaspiro[4.4]nonane
A898696
Purity:99%
Quantity:1g
Price ($):525.0
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